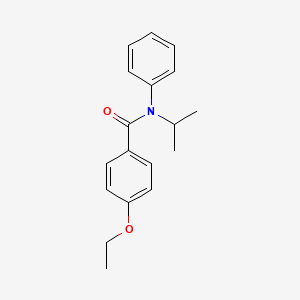![molecular formula C19H15ClF3N5OS B12021528 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 587004-42-0](/img/structure/B12021528.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-cloro-3-(trifluorometil)fenil]-2-{[4-(prop-2-en-1-il)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un compuesto orgánico complejo caracterizado por su estructura química única
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-[4-cloro-3-(trifluorometil)fenil]-2-{[4-(prop-2-en-1-il)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida generalmente involucra múltiples pasos, incluyendo la formación de compuestos intermedios. El proceso a menudo comienza con la preparación del precursor 4-cloro-3-(trifluorometil)fenil, seguido de la introducción de las fracciones triazol y piridina bajo condiciones controladas. Los reactivos comunes utilizados en estas reacciones incluyen varios agentes clorantes, reactivos de formación de triazol y derivados de piridina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como la síntesis de flujo continuo y el monitoreo de reacciones automatizado a menudo se emplean para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[4-cloro-3-(trifluorometil)fenil]-2-{[4-(prop-2-en-1-il)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden involucrar reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en los sitios cloro y trifluorometil, utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Reactivos y Condiciones Comunes
Las reacciones generalmente requieren condiciones específicas como temperatura controlada, pH y entorno del solvente para lograr los productos deseados. Por ejemplo, las reacciones de oxidación pueden llevarse a cabo en medios ácidos o básicos, mientras que las reacciones de reducción a menudo requieren condiciones anhidras.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
N-[4-cloro-3-(trifluorometil)fenil]-2-{[4-(prop-2-en-1-il)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[4-cloro-3-(trifluorometil)fenil]-2-{[4-(prop-2-en-1-il)-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, exhibiendo así propiedades anticancerígenas.
Propiedades
Número CAS |
587004-42-0 |
|---|---|
Fórmula molecular |
C19H15ClF3N5OS |
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H15ClF3N5OS/c1-2-9-28-17(15-5-3-4-8-24-15)26-27-18(28)30-11-16(29)25-12-6-7-14(20)13(10-12)19(21,22)23/h2-8,10H,1,9,11H2,(H,25,29) |
Clave InChI |
QWUDULSRWZZZFA-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12021462.png)

![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12021487.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12021491.png)
![11-[(5Z)-5-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12021500.png)

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021505.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12021519.png)



